N-(2-fluoroethyl)aniline
Description
N-(2-Fluoroethyl)aniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluoroethyl group.
Properties
IUPAC Name |
N-(2-fluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHSZHORWIRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Fluoroethyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with 2-fluoroethanol in the presence of a catalyst such as bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] and sodium bicarbonate in tert-amyl alcohol. The reaction is carried out under an inert atmosphere at 100°C for 24 hours, yielding the desired product with a 79% yield .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Fluoroethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its derivatives are investigated for potential therapeutic applications .
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)aniline involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2-Fluoroaniline
- N-Methyl-2-fluoroaniline
- N-Ethyl-2-fluoroaniline
Comparison: N-(2-Fluoroethyl)aniline is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(2-Fluoroethyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and effects on various biological pathways. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoroethyl group attached to an aniline moiety. This structural feature is significant as it influences the compound's reactivity and biological interactions.
- Chemical Formula : C8H10FN
- Molecular Weight : 155.17 g/mol
- CAS Number : 118389-62-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study evaluated a related compound that demonstrated cytotoxicity against glioblastoma cell lines.
Case Study: Cytotoxicity Against U87 Glioblastoma Cells
A derivative of this compound was tested for its anticancer activity against U87 glioblastoma cells. The results were as follows:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| N-(2-fluoroethyl)-N-methylaniline | 45.2 ± 13.0 | U87 glioblastoma |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound has significant cytotoxic effects against cancer cells compared to standard chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cancer progression .
- Apoptosis Induction : Flow cytometry results indicated that certain derivatives accelerate apoptosis in cancer cell lines, suggesting that they may trigger programmed cell death in malignancies .
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of this compound derivatives has been explored through biodistribution studies using PET imaging techniques. These studies revealed significant uptake in tumor tissues, indicating potential for targeted cancer therapy.
Biodistribution Study Results
| Organ/Tissue | Uptake (% ID/g) |
|---|---|
| Tumor | High |
| Liver | Moderate |
| Kidneys | Moderate |
| Small Intestine | High |
These findings suggest that derivatives of this compound could serve as effective radiotracers for imaging and therapeutic applications in oncology .
Inhibition Studies
In addition to anticancer activity, this compound has been investigated for its inhibitory effects on various transporters and enzymes:
- Human Concentrative Nucleoside Transporter 2 (hCNT2) : Substituted derivatives showed enhanced inhibition of hCNT2, which is critical for nucleoside transport in cells .
Inhibition Data
| Target Enzyme/Transporter | IC50 (μM) |
|---|---|
| hCNT2 | 0.062 |
This level of inhibition suggests potential applications in modulating nucleoside uptake in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
